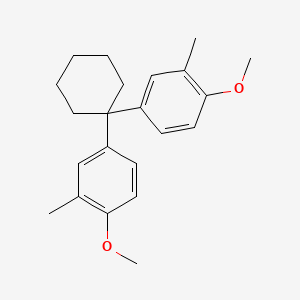
Benzene, 1,1'-cyclohexylidenebis[4-methoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] is an organic compound with the molecular formula C18H20. It is also known by its CAS Registry Number 21113-55-3 . This compound features a benzene ring substituted with cyclohexylidene, methoxy, and methyl groups, making it a polysubstituted benzene derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene derivatives, including Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-], typically involves electrophilic aromatic substitution reactions. These reactions maintain the aromaticity of the benzene ring while introducing various substituents . Common methods include:
Friedel-Crafts Alkylation: Using alkyl halides and a Lewis acid catalyst like AlCl3.
Friedel-Crafts Acylation: Using acyl chlorides and a Lewis acid catalyst.
Nitration: Using a mixture of concentrated HNO3 and H2SO4.
Halogenation: Using halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves large-scale electrophilic aromatic substitution reactions, optimized for yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize the production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] can undergo various chemical reactions, including:
Oxidation: Typically using strong oxidizing agents like KMnO4 or CrO3.
Reduction: Using reducing agents like LiAlH4 or NaBH4.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2/FeBr3 for bromination, HNO3/H2SO4 for nitration.
Major Products
The major products formed depend on the type of reaction. For example, nitration yields nitro derivatives, while halogenation yields halogenated benzene derivatives .
Applications De Recherche Scientifique
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s substituents influence its reactivity and the pathways it engages in, such as the formation of intermediates like arenium ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 1,1-diphenyl-: Similar structure but lacks methoxy and methyl groups.
Methylbenzene (Toluene): Contains a methyl group but lacks cyclohexylidene and methoxy groups.
Phenol: Contains a hydroxyl group instead of methoxy and methyl groups.
Uniqueness
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity patterns compared to other benzene derivatives .
Propriétés
Numéro CAS |
65010-47-1 |
|---|---|
Formule moléculaire |
C22H28O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1-methoxy-4-[1-(4-methoxy-3-methylphenyl)cyclohexyl]-2-methylbenzene |
InChI |
InChI=1S/C22H28O2/c1-16-14-18(8-10-20(16)23-3)22(12-6-5-7-13-22)19-9-11-21(24-4)17(2)15-19/h8-11,14-15H,5-7,12-13H2,1-4H3 |
Clé InChI |
ZVSBQYSPUDUBIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
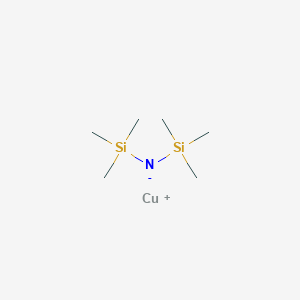
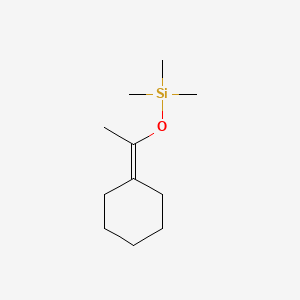
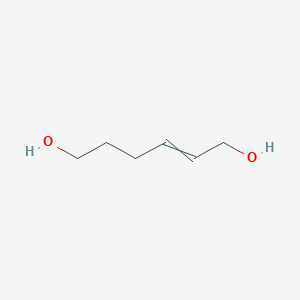
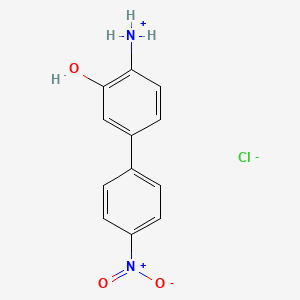
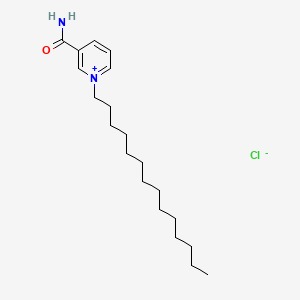

![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
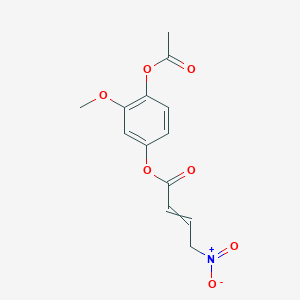
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
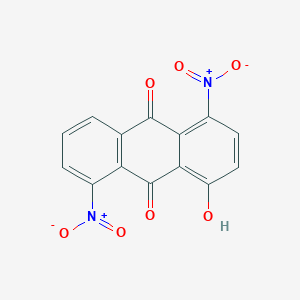
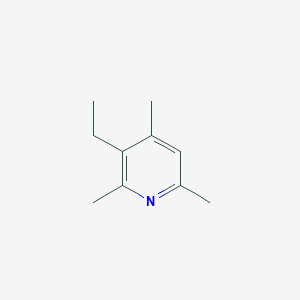
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)
